molecular formula C12H15N B11718890 (1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane

(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane

Cat. No.: B11718890
M. Wt: 173.25 g/mol
InChI Key: JLVFVQRXKUKNIZ-NEPJUHHUSA-N
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Description

(1R,5R)-1-phenyl-2-azabicyclo[320]heptane is a bicyclic compound that features a phenyl group attached to a nitrogen-containing azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane typically involves the formation of the azabicyclo structure followed by the introduction of the phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable azide with an alkyne can form the azabicyclo structure through a cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane is unique due to its specific azabicyclo structure and the presence of a phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2/t11-,12+/m1/s1

InChI Key

JLVFVQRXKUKNIZ-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@]2([C@H]1CCN2)C3=CC=CC=C3

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CC=C3

Origin of Product

United States

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